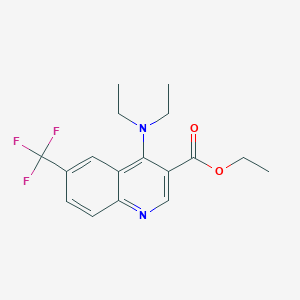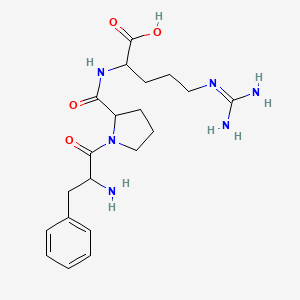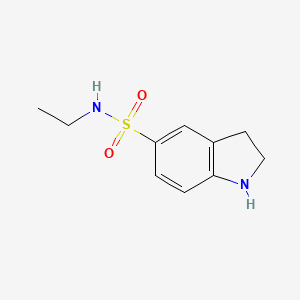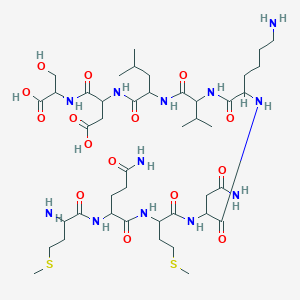
1-Chloro-N,N-diethylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N-diethylmethanesulfonamide is an organic compound with the molecular formula C5H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a chlorine atom, two ethyl groups, and a methanesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-N,N-diethylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-diethylmethanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new sulfonamide derivatives.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone derivatives or reduced to sulfinamide derivatives under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of N,N-diethylmethanesulfonamide and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Major Products
Substitution: New sulfonamide derivatives with different functional groups.
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Hydrolysis: N,N-diethylmethanesulfonamide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N-diethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-chloro-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The chlorine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N,N-diethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
N,N-Dimethylmethanesulfonamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylmethanesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N,N-Diallylmethanesulfonamide: Contains allyl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the chlorine atom and ethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications.
Eigenschaften
CAS-Nummer |
56401-81-1 |
|---|---|
Molekularformel |
C5H12ClNO2S |
Molekulargewicht |
185.67 g/mol |
IUPAC-Name |
1-chloro-N,N-diethylmethanesulfonamide |
InChI |
InChI=1S/C5H12ClNO2S/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
CHMZISMLWXTHSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(4-isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12114600.png)


![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)



![[3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)



